![molecular formula C21H27N5O2S2 B2560075 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-69-3](/img/structure/B2560075.png)
2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a thiadiazole ring, which is often found in compounds with antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The compound contains several functional groups, including a piperazine ring, a thiadiazole ring, and an acetyl group . These groups can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the piperazine ring could improve solubility, while the thiadiazole ring could influence the compound’s acidity and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been evaluated for its antibacterial potential. In a study, several structurally modified derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole were synthesized and characterized. Notably, one of these derivatives demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL . This finding suggests its potential as an antimicrobial agent.
Dopamine and Serotonin Antagonism
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, including our compound of interest, act as dopamine and serotonin antagonists. These properties make them relevant in the field of antipsychotic drug development .
Potential Bioactive Scaffold
The isothiazole ring within this compound can serve as a bioactive scaffold. Isothiazoles have implications in drug discovery and development. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .
Heterocyclic Center in Medicinal Chemistry
Heterocyclic compounds, such as benzisothiazoles, play a vital role in medicinal chemistry. Our compound combines the isothiazole and piperazine moieties, offering unique pharmacophoric features. Benzisothiazole derivatives have been explored as oxidosqualene cyclase inhibitors, urinary dysfunction treatments, and antibacterial agents .
Other Biological Activities
Piperazine derivatives, including those containing the piperazin-1-yl moiety, exhibit diverse biological activities. These include antiviral, antimicrobial, anti-HIV-1, and MC4 receptor agonistic properties .
Mécanisme D'action
Piperazine derivatives
Piperazine is a common structural unit in pharmacological drugs and medicinal chemistry. Several piperazine derivatives exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Thiadiazole derivatives
Thiadiazole is another significant scaffold in biological science and medicinal chemistry. The thiadiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules . A large number of SAR studies have been conducted to increase the biological activity of thiadiazole derivatives .
Pharmacokinetics
The synthesized compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This rule is a good general guideline to estimate the ADME properties of a compound .
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S2/c27-18(22-17-8-2-1-3-9-17)15-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)14-16-6-4-5-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUNWIQLECTZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.